
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate is an organic compound with the molecular formula C11H12O4. It is a derivative of malonic acid and contains both alkyne and ester functional groups. This compound is of interest in organic synthesis due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate typically involves the alkylation of dimethyl malonate with propargyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.
化学反応の分析
Types of Reactions
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The alkyne group can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new carbon-carbon bonds, leading to various substituted derivatives.
科学的研究の応用
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate involves its reactivity towards various chemical reagents. The alkyne group can undergo cycloaddition reactions, while the ester groups can participate in hydrolysis and transesterification reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester derivative of malonic acid.
Propargyl bromide: An alkyne-containing compound used in similar synthetic applications.
Dimethyl acetylenedicarboxylate: Another alkyne-containing ester with similar reactivity.
Uniqueness
Dimethyl (but-1-yn-1-yl)(3-oxopropyl)propanedioate is unique due to its combination of alkyne and ester functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for the formation of complex molecules through multiple reaction pathways, making it a valuable compound in synthetic chemistry.
特性
CAS番号 |
828913-54-8 |
|---|---|
分子式 |
C12H16O5 |
分子量 |
240.25 g/mol |
IUPAC名 |
dimethyl 2-but-1-ynyl-2-(3-oxopropyl)propanedioate |
InChI |
InChI=1S/C12H16O5/c1-4-5-7-12(8-6-9-13,10(14)16-2)11(15)17-3/h9H,4,6,8H2,1-3H3 |
InChIキー |
LMOAEZYRCJRQMV-UHFFFAOYSA-N |
正規SMILES |
CCC#CC(CCC=O)(C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)
![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)
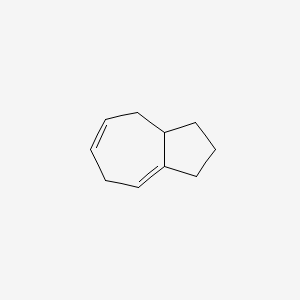
![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
![2,3-Bis[(thiiran-2-yl)disulfanyl]-1,4-dithiane](/img/structure/B12524760.png)

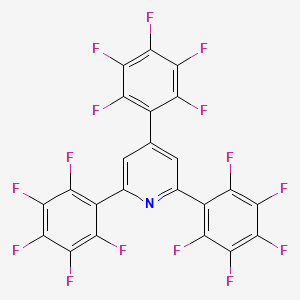
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
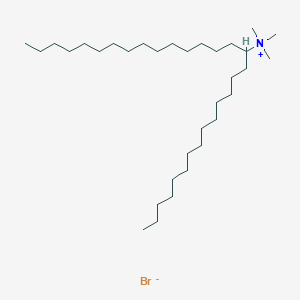
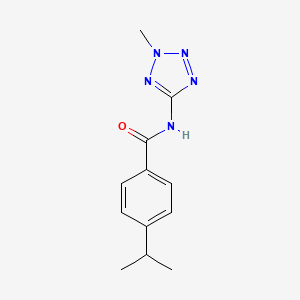
![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
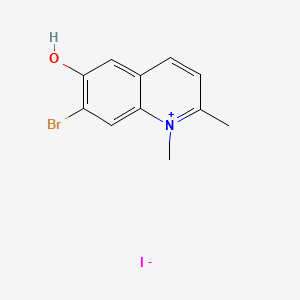
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)

